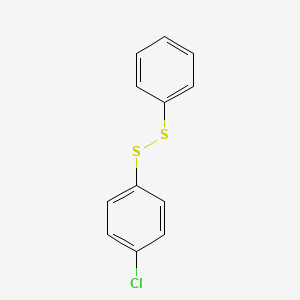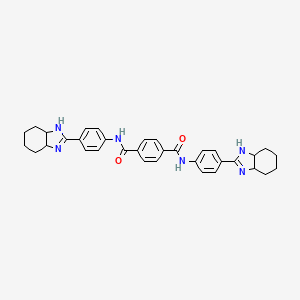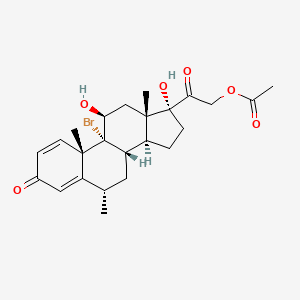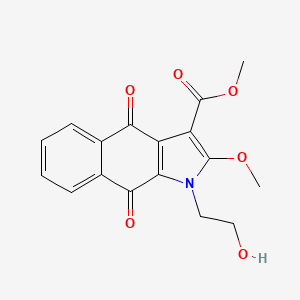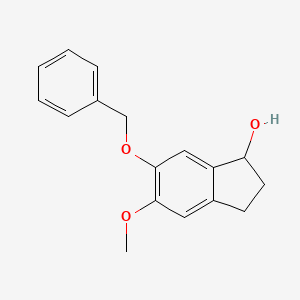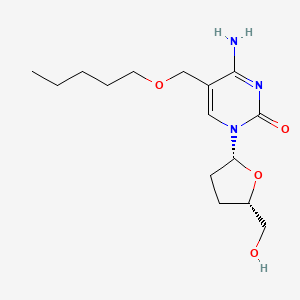
Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5-pentyloxymethylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a valuable compound in antiviral research, particularly in the development of treatments for viral infections such as HIV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethylcytidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The process begins with the protection of the ribonucleoside, followed by the formation of the xanthate derivative. The radical deoxygenation is then carried out using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethylcytidine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase, are also employed to improve yields and reduce the use of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2’,3’-Dideoxy-5-pentyloxymethylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral agent, particularly against HIV, due to its ability to inhibit reverse transcriptase.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethylcytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxy-5-pentyloxymethylcytidine is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, but with different structural modifications.
Didanosine (ddI): Similar in its mechanism of action but differs in its chemical structure.
Zalcitabine (ddC): Shares a similar mode of action but has distinct structural features.
The uniqueness of 2’,3’-Dideoxy-5-pentyloxymethylcytidine lies in its specific structural modifications, which confer unique properties and potential advantages in antiviral therapy .
Propriétés
Numéro CAS |
133697-52-6 |
|---|---|
Formule moléculaire |
C15H25N3O4 |
Poids moléculaire |
311.38 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C15H25N3O4/c1-2-3-4-7-21-10-11-8-18(15(20)17-14(11)16)13-6-5-12(9-19)22-13/h8,12-13,19H,2-7,9-10H2,1H3,(H2,16,17,20)/t12-,13+/m0/s1 |
Clé InChI |
RIRCIPGYIBDDQN-QWHCGFSZSA-N |
SMILES isomérique |
CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
SMILES canonique |
CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


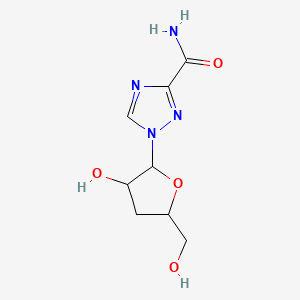
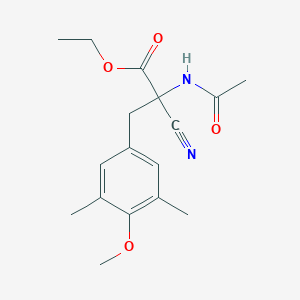
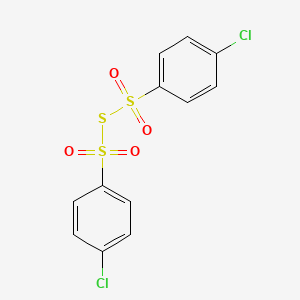

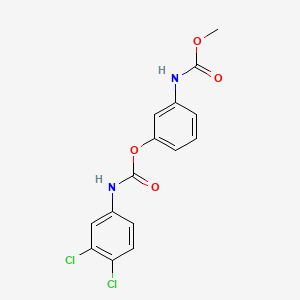
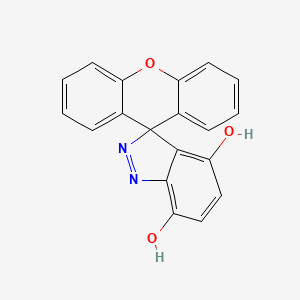
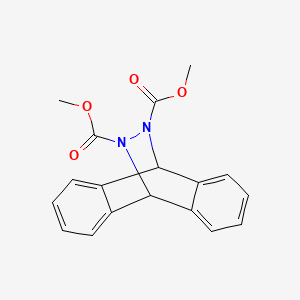
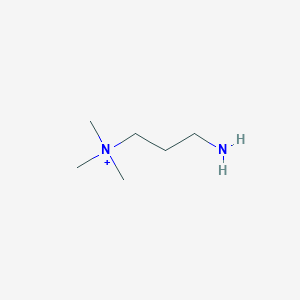
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
